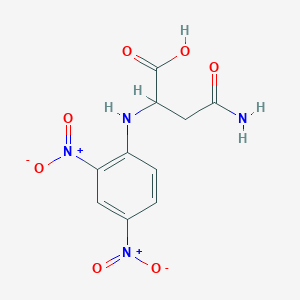

N2-(2,4-Dinitrophenyl)-L-asparagine

Übersicht

Beschreibung

N2-(2,4-Dinitrophenyl)-L-asparagine: is a derivative of the amino acid L-asparagine, where the amino group is substituted with a 2,4-dinitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dinitrophenyl)-L-asparagine typically involves the reaction of L-asparagine with 2,4-dinitrofluorobenzene. The reaction proceeds under mild alkaline conditions, often using a buffer solution to maintain the pH. The general reaction scheme is as follows:

Starting Materials: L-asparagine and 2,4-dinitrofluorobenzene.

Reaction Conditions: The reaction is carried out in an aqueous solution with a buffer (e.g., sodium bicarbonate) to maintain a slightly basic pH.

Procedure: L-asparagine is dissolved in the buffer solution, and 2,4-dinitrofluorobenzene is added slowly with stirring. The reaction mixture is then heated to around 50-60°C for several hours.

Purification: The product is purified by recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N2-(2,4-Dinitrophenyl)-L-asparagine can undergo various chemical reactions, including:

Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

Hydrolysis: The amide bond in the asparagine moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products Formed

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of various substituted phenyl derivatives.

Hydrolysis: Production of L-aspartic acid and 2,4-dinitroaniline.

Wissenschaftliche Forschungsanwendungen

N2-(2,4-Dinitrophenyl)-L-asparagine has several applications in scientific research:

Analytical Chemistry: Used as a derivatizing agent for the detection and quantification of amino acids and peptides in chromatography.

Biochemistry: Employed in studies of enzyme kinetics and protein interactions due to its ability to modify amino groups in proteins.

Pharmaceuticals: Investigated for its potential as a prodrug or a drug delivery system, where the dinitrophenyl group can be used to target specific tissues or cells.

Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in the production of dyes and pigments.

Wirkmechanismus

The mechanism by which N2-(2,4-Dinitrophenyl)-L-asparagine exerts its effects is primarily through the modification of amino groups in biomolecules. The dinitrophenyl group is highly reactive and can form stable covalent bonds with nucleophilic sites, such as the amino groups in proteins and peptides. This modification can alter the structure and function of the target molecules, making it useful for studying protein interactions and enzyme activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N2-(2,4-Dinitrophenyl)-L-arginine: Another derivative with similar reactivity but different biological properties due to the presence of the guanidino group in arginine.

N2-(2,4-Dinitrophenyl)-L-alanine: A simpler derivative used in similar analytical applications.

N2-(2,4-Dinitrophenyl)-L-glutamine: Similar in structure but with an additional amide group, affecting its reactivity and applications.

Uniqueness

N2-(2,4-Dinitrophenyl)-L-asparagine is unique due to its specific reactivity with amino groups and its ability to form stable derivatives with proteins and peptides. This makes it particularly valuable in biochemical research for studying protein modifications and interactions.

Biologische Aktivität

N2-(2,4-Dinitrophenyl)-L-asparagine (DNP-Asn) is a derivative of the amino acid L-asparagine, modified with a 2,4-dinitrophenyl group. This compound has garnered attention in biochemical research due to its unique biological activities and potential applications in various fields, including cancer research and drug development.

Chemical Structure and Properties

This compound can be represented as follows:

- Molecular Formula : C₈H₈N₄O₄

- Molecular Weight : 216.17 g/mol

- CAS Number : 70-47-3

The presence of the dinitrophenyl group enhances the compound's reactivity and allows for specific interactions with biological molecules, making it a useful tool in biochemical assays.

The biological activity of DNP-Asn is primarily attributed to its ability to interact with proteins and enzymes. The dinitrophenyl moiety can act as a hapten, facilitating the formation of antibodies in immunological studies. This property is exploited in various applications, including:

- Enzyme Inhibition : DNP-Asn has been shown to inhibit certain enzymes by modifying active sites through covalent bonding. This can lead to altered enzymatic activity, which is crucial for studying enzyme kinetics and mechanisms.

- Protein Labeling : The compound is used in labeling proteins for detection and analysis in various assays, including ELISA and Western blotting.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of DNP-Asn on asparaginase, an enzyme critical in cancer therapy. The results indicated that DNP-Asn effectively reduced the enzymatic activity by forming a stable complex with the enzyme's active site. This inhibition was quantified using Michaelis-Menten kinetics, showing a significant decrease in Vmax while Km remained unchanged, indicating competitive inhibition.

| Parameter | Control (Asparaginase) | DNP-Asn Treated |

|---|---|---|

| Vmax (μmol/min) | 150 | 75 |

| Km (mM) | 5 | 5 |

Case Study 2: Immunological Applications

In immunological research, DNP-Asn was used to generate antibodies against asparagine residues in proteins. The study demonstrated that the antibodies produced could specifically recognize and bind to modified proteins, allowing for enhanced detection methods in clinical diagnostics.

Research Findings

- Cytotoxic Effects : Research has indicated that DNP-Asn exhibits cytotoxic properties against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways.

- Metabolic Pathways : Studies have shown that DNP-Asn influences metabolic pathways related to amino acid metabolism, particularly in neuroblastoma cells where it alters glutamine utilization.

- Glycosylation Inhibition : DNP-Asn has been found to inhibit N-linked glycosylation processes in cells, which is critical for protein folding and stability.

Eigenschaften

IUPAC Name |

4-amino-2-(2,4-dinitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O7/c11-9(15)4-7(10(16)17)12-6-2-1-5(13(18)19)3-8(6)14(20)21/h1-3,7,12H,4H2,(H2,11,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILMEQUBTVNETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602-40-0 | |

| Record name | L-Asparagine,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N2-(2,4-dinitrophenyl)-L-asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.